molecular formula C9H19NO3S B13543130 tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate

tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate

Cat. No.: B13543130
M. Wt: 221.32 g/mol
InChI Key: XZDOJWXBCFLINQ-UHFFFAOYSA-N
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Description

tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate (CAS 1933499-51-4) is a chemical compound with the molecular formula C 9 H 19 NO 3 S and a molecular weight of 221.32 g/mol . This molecule features a tert-butoxycarbonyl (Boc) protected amine and a terminal thiol (mercapto) group, connected by a short polyether chain . The Boc protecting group is a cornerstone in synthetic organic chemistry and peptide synthesis, offering a robust means to protect amine functionality from reaction conditions while being readily removable under mild acidic conditions . The terminal thiol group provides a highly reactive handle for specific bioconjugation strategies, most notably forming stable thioether bonds with maleimide-functionalized molecules. This combination of a cleavable protecting group and a click-chemistry-ready functional group makes this compound a valuable heterobifunctional reagent for researchers developing novel linker systems for Antibody-Drug Conjugates (ADCs), modifying peptide structures, and creating functionalized surfaces or materials. The product is offered with a purity of 95% and is intended for research applications only . This product is designed for scientific research and is strictly for laboratory use. Under no circumstances is it intended for diagnostic, therapeutic, or personal utilization . Proper storage conditions should be observed to maintain stability.

Properties

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)10-4-5-12-6-7-14/h14H,4-7H2,1-3H3,(H,10,11)

InChI Key

XZDOJWXBCFLINQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCS

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate typically involves the reaction of tert-butyl chloroformate with 2-(2-sulfanylethoxy)ethylamine. The reaction is usually carried out in an inert atmosphere using a solvent such as dichloromethane. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the carbamate protecting group, typically using strong acids like trifluoroacetic acid.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2-sulfanylethoxy)ethyl]carbamate primarily involves its role as a protecting group. The tert-butyl group shields the amine from unwanted reactions, allowing for selective transformations at other sites in the molecule. Upon completion of the desired reactions, the protecting group can be removed under acidic conditions, revealing the free amine .

Comparison with Similar Compounds

Functional Group Reactivity

  • Hydroxyl vs. Mercapto : The hydroxyl group in tert-butyl (2-(2-hydroxyethoxy)ethyl)carbamate is less nucleophilic than the thiol group in the target compound. Hydroxyl derivatives are often converted to mesylates or tosylates for further substitutions , whereas thiols directly participate in redox reactions or metal coordination.
  • Bromo vs. Mercapto: Bromo derivatives serve as alkylating agents in cross-coupling reactions (e.g., Scheme 2 in ), while mercapto groups enable thiol-ene "click" chemistry or conjugation to gold nanoparticles.
  • Amino vs. Mercapto: Amino derivatives (e.g., ) are used in peptide synthesis or as ligands for adenosine receptors , whereas thiols are preferred for stability in reducing environments.

Biological Activity

tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, toxicity profiles, and applications in various fields.

  • Chemical Formula : C₁₁H₂₃N₁O₂S
  • Molecular Weight : 235.38 g/mol
  • Structure : The compound features a tert-butyl group, a carbamate moiety, and a mercaptoethoxy side chain that may contribute to its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The mercapto group (-SH) is known for its antioxidant properties, which can scavenge free radicals and protect cells from oxidative stress.
  • Enzyme Inhibition : Compounds containing thiol groups often act as enzyme inhibitors, particularly in the context of cysteine proteases.
  • Metal Chelation : The compound may exhibit chelating properties, which are beneficial in detoxifying heavy metals and other toxic agents.

Toxicity Profile

Understanding the toxicity of this compound is crucial for its application in biological systems:

  • Acute Toxicity : According to PubChem data, the compound is classified as toxic if swallowed (H301) and causes skin irritation (H315) .
  • LD50 Values : While specific LD50 values for this compound are not widely reported, related compounds have shown varying degrees of toxicity in animal models.

Case Study 1: Antioxidant Activity

A study examined the antioxidant properties of similar thiol-containing compounds. Results indicated that these compounds effectively reduced oxidative stress markers in vitro, suggesting potential applications in mitigating cellular damage .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of cysteine proteases by thiol-containing carbamates demonstrated significant inhibitory effects. This suggests that this compound could serve as a lead compound for developing therapeutic agents targeting protease-related diseases .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantFree radical scavenging
Enzyme InhibitionCysteine protease inhibition
Metal ChelationDetoxification

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for preparing tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate?

  • Methodology :

  • Step 1 : Introduce the thiol-protected ethoxyethyl chain via nucleophilic substitution. For example, react 2-mercaptoethanol with a tert-butyl carbamate-protected amine precursor under Mitsunobu conditions (using diethyl azodicarboxylate and triphenylphosphine) to form the ether linkage .
  • Step 2 : Deprotect the thiol group (if protected as a disulfide) using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
  • Validation : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient).

Q. How can the structure of tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate be confirmed experimentally?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the tert-butyl group (δ ~1.4 ppm for 1^1H; δ ~28 ppm for quaternary carbon), carbamate carbonyl (δ ~155 ppm), and thiol ether protons (δ ~2.6–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C9_9H19_{19}NO3_3S: 229.11 g/mol).
  • X-ray Crystallography : If crystallizable, use SHELXL for refinement and ORTEP-III for visualization to resolve bond angles and spatial arrangement .

Q. What are the stability and storage recommendations for this compound?

  • Key Considerations :

  • Oxidative Degradation : The thiol group is prone to oxidation. Store under inert gas (N2_2 or Ar) at –20°C in amber vials to prevent disulfide formation .
  • Hydrolysis Risk : Carbamate bonds may degrade under acidic/basic conditions. Use neutral buffers (pH 6–8) during handling .

Q. What safety precautions are essential when handling this compound?

  • Protocols :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
  • Spill Management : Neutralize thiol vapors with activated charcoal; clean spills with 5% (w/v) sodium bicarbonate solution .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or reactivity of this compound?

  • Approach :

  • Density Functional Theory (DFT) : Calculate transition states for thiol-ether bond formation to predict regioselectivity. Software: Gaussian or ORCA .
  • Molecular Dynamics : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to refine reaction conditions .

Q. What experimental strategies address contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

  • Troubleshooting :

  • Variable Temperature (VT) NMR : Resolve overlapping peaks caused by conformational flexibility in the ethoxyethyl chain .
  • 2D NMR (HSQC, HMBC) : Assign ambiguous signals by correlating 1^1H-13^{13}C couplings, particularly near the carbamate and thiol groups .

Q. How does the thiol group influence reaction pathways in cross-coupling or bioconjugation applications?

  • Mechanistic Insights :

  • Disulfide Bridging : React with maleimide-functionalized biomolecules under mild oxidative conditions (e.g., air/O2_2) to form stable conjugates .
  • Thiol-Michael Addition : Test nucleophilic addition to α,β-unsaturated carbonyls (e.g., acrylates) at pH 7–9 .

Q. What challenges arise in crystallizing tert-Butyl (2-(2-mercaptoethoxy)ethyl)carbamate, and how can they be mitigated?

  • Crystallography Tips :

  • Crystal Growth : Use slow evaporation from a 1:1 mixture of dichloromethane and hexane.
  • Refinement : Apply SHELXL’s TWIN/BASF commands to correct for potential twinning due to flexible ethoxy chains .

Q. How can this compound serve as a building block in drug delivery systems?

  • Applications :

  • PEG-like Linkers : The ethoxyethyl chain mimics PEG spacers, enhancing solubility in aqueous formulations. Conjugate via thiol-click chemistry to nanoparticles or antibodies .
  • Prodrug Design : Use the tert-butyl carbamate as a protease-labile protecting group for controlled drug release .

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